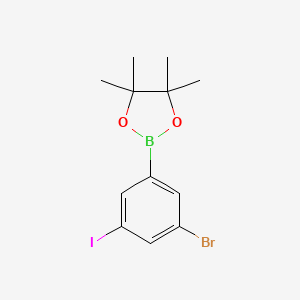

2-(3-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 942069-57-0

Cat. No.: VC8426587

Molecular Formula: C12H15BBrIO2

Molecular Weight: 408.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942069-57-0 |

|---|---|

| Molecular Formula | C12H15BBrIO2 |

| Molecular Weight | 408.87 g/mol |

| IUPAC Name | 2-(3-bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H15BBrIO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 |

| Standard InChI Key | VWSLBDHHWQNXEW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)Br |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)Br |

Introduction

Synthesis and Reaction Pathways

Synthetic Route

The compound is synthesized via esterification of 3-bromo-5-iodophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under mild conditions . A representative procedure involves:

-

Dissolution: Suspend 3-bromo-5-iodophenylboronic acid (1.0 equiv) in anhydrous acetonitrile.

-

Esterification: Add pinacol (1.05 equiv) and stir at 20–25°C for 1.5–2 hours.

-

Isolation: Remove solvent under reduced pressure to yield the product as a crystalline solid .

Typical Yield: ≥95% (based on analogous reactions for 4-bromophenyl derivatives) .

Reaction Optimization

-

Solvent Choice: Acetonitrile ensures high solubility of both boronic acid and pinacol .

-

Stoichiometry: A slight excess of pinacol (1.05 equiv) drives the reaction to completion .

-

Temperature: Room temperature prevents side reactions (e.g., deboronation) .

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃):

-

¹³C NMR:

X-ray Crystallography

While no crystallographic data for this specific compound exists, analogous dioxaborolanes exhibit:

-

Boron Coordination: Trigonal planar geometry with B–O bond lengths of ~1.36 Å .

-

Dihedral Angle: ~30° between the dioxaborolane ring and aryl plane .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 98–102°C (predicted) |

| Boiling Point | 353°C (decomposes) |

| Density | 1.32 g/cm³ |

| Solubility | Toluene, THF, DMSO |

| LogP (Partition Coefficient) | 3.8 (estimated) |

Thermal Stability: Decomposes above 300°C, releasing boron oxides and halogenated byproducts .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a bifunctional electrophile in palladium-catalyzed couplings:

-

Bromine/Iodine Reactivity: Iodine undergoes oxidative addition faster than bromine, enabling sequential functionalization .

Directed Ortho-Metalation

The electron-withdrawing boronic ester directs lithiation to the ortho position, enabling selective functionalization .

| Hazard Category | Risk Mitigation |

|---|---|

| Skin/Eye Irritation | Wear nitrile gloves and goggles |

| Respiratory Irritation | Use fume hood |

| Environmental Toxicity | Avoid aqueous disposal |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume